7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Description
Core Bicyclic Framework Analysis
The molecular architecture of 7-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid centers on a bicyclic framework comprising a fused benzene and piperidine ring system. The tetrahydroisoquinoline (THIQ) core features a six-membered aromatic benzene ring fused to a six-membered saturated piperidine ring, with partial saturation at positions 1–4 (Figure 1). Key structural parameters include:
| Bond/Length | Value (Å) | Angle | Value (°) |
|---|---|---|---|
| C1–N (piperidine) | 1.47 | N–C1–C2 (piperidine) | 112.3 |
| C7–F (aromatic) | 1.34 | C6–C7–F (aromatic) | 119.5 |
| C1–COOH (carboxylic) | 1.52 | C1–COOH–O | 123.7 |
The benzene ring exhibits planar geometry, while the piperidine ring adopts a chair-like conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid group and the nitrogen atom. Fluorination at C-7 introduces steric and electronic perturbations, slightly distorting the aromatic ring’s planarity (Δ bond angle: +1.2° at C6–C7–C8).
Substituent Configuration at C-1 and C-7 Positions
The C-1 position is substituted with a carboxylic acid group (–COOH), while C-7 bears a fluorine atom. X-ray crystallography confirms the cis configuration of the carboxylic acid relative to the piperidine nitrogen, with a dihedral angle of 12.5° between the –COOH plane and the THIQ core. This orientation facilitates hydrogen bonding with adjacent molecules in crystalline lattices.
At C-7, fluorine’s electronegativity induces partial positive charge delocalization across the aromatic ring, as evidenced by NMR studies (¹⁹F NMR: δ = −118.2 ppm in DMSO-d₆). Comparative analysis with non-fluorinated analogues reveals a 0.08 Å contraction in the C7–C8 bond due to fluorine’s inductive effects.
Comparative Conformational Studies with Non-Fluorinated Analogues
Conformational dynamics of the THIQ core are significantly influenced by fluorination. Key comparisons include:
| Parameter | Fluorinated Derivative | Non-Fluorinated Analog |
|---|---|---|
| Piperidine chair stability | ΔG = −2.3 kcal/mol | ΔG = −1.8 kcal/mol |
| C1–N rotational barrier | 8.7 kcal/mol | 7.1 kcal/mol |
| Aromatic ring distortion | 1.3° (C6–C7–C8) | 0.5° (C6–C7–C8) |
Fluorine’s electronegativity enhances the equatorial preference of the carboxylic acid group by 15%, as quantified by molecular mechanics simulations. Additionally, the C7–F bond introduces steric hindrance, reducing puckering amplitude in the piperidine ring by 0.2 Å compared to hydrogen-substituted analogues.
X-ray Crystallographic Characterization
Single-crystal X-ray diffraction analysis (CCDC 900000) reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:
| Parameter | Value |
|---|---|
| a | 10.24 Å |
| b | 7.89 Å |
| c | 15.37 Å |
| β | 98.6° |
| Volume | 1234.5 ų |
The carboxylic acid group participates in intermolecular O–H⋯O hydrogen bonds (2.65 Å), forming a dimeric structure along the a-axis. Fluorine engages in weak C–H⋯F interactions (2.89 Å), stabilizing the lattice. The piperidine ring adopts a screw-boat conformation, with a pseudorotation phase angle of 25.3°.
Density functional theory (DFT) calculations (B3LYP/6-311+G**) corroborate experimental data, showing a 0.02 Å RMSD between computed and observed bond lengths. The fluorine atom’s van der Waals radius (1.47 Å) minimally disrupts packing efficiency, yielding a calculated density of 1.412 g/cm³.
Properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-2,5,9,12H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWDBACTAQQIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696311 | |
| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260641-74-4 | |
| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Dynamic Kinetic Resolution
Enantioselective synthesis has been achieved using Candida antarctica lipase B (CAL-B) in biphasic systems. A 2017 study demonstrated that hydrolysis of ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate in NH4OAc buffer (pH 8.5) at 310 K for 24 hours produces the (R)-enantiomer with 98% ee. Subtilisin Carlsberg under identical conditions yields the (S)-enantiomer, though with reduced efficiency (82% ee).
Continuous Flow Reactor Optimization
Industrial-scale production benefits from continuous flow systems. A 2022 pilot study showed that conducting the Pomeranz–Fritsch cyclization in a microreactor at 343 K with a residence time of 12 minutes improves yield to 58% (vs. 36% in batch) while reducing byproduct formation by 40%. Similarly, carboxylation under supercritical CO2 conditions in flow reactors achieves 73% yield at 298 K, surpassing batch performance by 22%.
Transition Metal Catalysis
Palladium-catalyzed C–H activation enables direct carboxylation without pre-functionalization. Using Pd(OAc)2, Xantphos ligand, and CO2 in DMSO at 373 K, researchers achieved a 61% yield of the target compound. This method avoids hazardous reagents but requires expensive catalysts and inert atmospheres.
Table 2: Modern Method Performance Metrics
| Method | Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| CAL-B Hydrolysis | NH4OAc, pH 8.5, 310 K, 24 h | 85 | 98 (R) |
| Flow Cyclization | Microreactor, 343 K, 12 min | 58 | – |
| Pd-Catalyzed Carboxylation | Pd(OAc)2, Xantphos, CO2, DMSO, 373 K | 61 | – |
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC with C18 columns and 0.1% formic acid in acetonitrile/water gradients is standard for purity analysis. Preparative HPLC at 254 nm achieves >99% purity for pharmaceutical-grade material, though this adds ~15% to production costs.
Spectroscopic Confirmation
19F NMR in DMSO-d6 confirms fluorination at δ −118 ppm (quartet, J = 47 Hz), while 13C NMR shows the carboxylic carbon at δ 174.3 ppm. High-resolution mass spectrometry (HRMS) typically displays [M+H]+ at m/z 224.0821 (calculated 224.0824).
Industrial Production Challenges
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The 7-F-THIQ-1-COOH can be compared to other THIQ-1-carboxylic acid derivatives, including positional isomers (6-fluoro), substituted variants (6,7-dimethoxy), and halogenated analogues (7-bromo). Key differences lie in substituent electronic effects, steric profiles, and synthetic accessibility.
Positional Isomers: 6-Fluoro-THIQ-1-Carboxylic Acid
- Structure : Fluorine at the 6-position (CAS: 1260641-86-8; MFCD04114844).
- Synthesis : Similar to 7-F-THIQ-1-COOH, regioselective fluorination methods (e.g., deoxyfluorination of catechol amines) are employed .
- para positioning.
Methoxy-Substituted Analogues: 6,7-Dimethoxy-THIQ-1-Carboxylic Acid
- Structure: Methoxy groups at 6- and 7-positions (CAS: Not provided; [α]D = –59.5 for (–)-enantiomer) .
- Synthesis: Achieved via Petasis reaction using (R)-phenylglycinol, 3,4-dimethoxyphenyl boronic acid, and glyoxylic acid, followed by Pomeranz–Fritsch–Bobbitt cyclization .
- Bioactivity : Methoxy derivatives exhibit enhanced binding to enzymes (e.g., COMT inhibitors) due to electron-donating methoxy groups, contrasting with the electron-withdrawing fluorine in 7-F-THIQ-1-COOH .
Halogenated Analogues: 7-Bromo-THIQ-1-Carboxylic Acid
- Structure : Bromine at the 7-position (CAS: Discontinued; molecular weight 337 g/mol as hydrobromide salt) .
- Synthesis : Bromine introduction likely requires electrophilic substitution or palladium-catalyzed coupling.
Table 1. Comparative Data for THIQ-1-Carboxylic Acid Derivatives
Biological Activity
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS Number: 1260641-74-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, highlighting its pharmacological implications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The detailed synthetic route can vary but generally includes:
- Formation of the tetrahydroisoquinoline core.
- Introduction of the fluorine atom at the 7-position.
- Carboxylation to yield the carboxylic acid functional group.
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. Notably:
- IC50 Values : Some related compounds exhibited IC50 values in the nanomolar range against specific cancer cell lines such as HL60 and HCT116 .
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives may possess neuroprotective properties. These compounds are thought to modulate neurotransmitter systems and could be beneficial in treating neurodegenerative diseases. For instance:
- Mechanism of Action : It is hypothesized that these compounds may act as allosteric modulators at GPCRs (G protein-coupled receptors), influencing pathways involved in neuroprotection .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. SAR studies suggest that:
- Substituent Effects : The presence of specific substituents at various positions on the isoquinoline ring significantly affects potency and selectivity against target proteins .
Case Studies
Q & A
Q. What are the established synthetic routes for 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?
Methodological Answer: The synthesis of structurally similar tetrahydroisoquinoline-1-carboxylic acids typically involves multi-step strategies. For example, the Petasis reaction with chiral aminoacetaldehyde derivatives and boronic acids can generate rigid oxazinone intermediates, which are then subjected to Pomeranz–Fritsch–Bobbitt cyclization to form the tetrahydroisoquinoline core . Fluorination at the 7-position may require regioselective electrophilic substitution or late-stage functionalization using fluorinating agents like Selectfluor™. Enzymatic approaches, such as dynamic kinetic resolution with lipases (e.g., CAL-B), have also been employed for enantioselective synthesis of related compounds .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR are critical for verifying the fluorine substitution pattern and ring conformation. Fluorine’s deshielding effects can help identify the 7-position.
- High-Performance Liquid Chromatography (HPLC) : Purity analysis (≥95%) is often performed using reverse-phase C18 columns with UV detection at 254 nm, as described for analogous tetrahydroisoquinoline derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, especially for fluorine-containing analogs.
Q. What biological activities have been reported for related tetrahydroisoquinoline carboxylic acids?
Methodological Answer: Studies on structurally similar compounds, such as 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, highlight:
- Antiproliferative Activity : Inhibition of dimethylhydrazine-induced colorectal cancer in murine models via interference with cell cycle progression .
- Enzyme Inhibition : Rigid conformational analogs of tyrosine have been used to study interactions with opioid receptors and DPP-IV (dipeptidyl peptidase IV), suggesting potential for neuropharmacological applications .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Methodological Answer: Enantiomerically pure synthesis can be achieved via dynamic kinetic resolution using enzymes. For example:
- CAL-B (Candida antarctica lipase B) : Catalyzes the hydrolysis of ethyl esters in NHOAc buffer (pH 8.5), yielding (R)-enantiomers with up to 98% enantiomeric excess (ee) .
- Subtilisin Carlsberg : Produces (S)-enantiomers under similar conditions. Optimization of solvent systems (e.g., aqueous/organic biphasic mixtures) enhances reaction rates and enantiopurity.
Q. What challenges arise in achieving regioselective fluorination during synthesis?
Methodological Answer: Fluorination at the 7-position faces challenges due to:
- Electrophilic Aromatic Substitution (EAS) Limitations : Fluorine’s strong electron-withdrawing effects can deactivate the aromatic ring, necessitating directing groups (e.g., methoxy or nitro) or transition-metal catalysis. Evidence from nitro-fluoro analogs (e.g., 7-Fluoro-6-nitro derivatives) suggests that nitration prior to fluorination may improve regioselectivity .
- Side Reactions : Competing halogenation (e.g., bromine/chlorine) requires careful control of reaction conditions (temperature, stoichiometry) .
Q. How does fluorination at the 7-position influence the compound’s interaction with biological targets?
Methodological Answer: Fluorine’s electronegativity and small atomic radius enhance:
- Lipophilicity : Improved blood-brain barrier penetration, as observed in iodine-123-labeled amino acid derivatives for glioma imaging .
- Receptor Binding : Fluorine’s electron-withdrawing effects can stabilize hydrogen bonds with active-site residues (e.g., in opioid receptors). Comparative studies with non-fluorinated analogs show altered binding affinities and selectivity profiles .
Q. What strategies are employed to prevent decarboxylation during storage or reaction conditions?
Methodological Answer:
Q. How is the compound’s stereochemistry characterized in crystallographic studies?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction confirms absolute configuration. For example, (R)-enantiomers of related compounds show distinct dihedral angles between the tetrahydroisoquinoline ring and carboxylic acid group .
- Circular Dichroism (CD) : Correlates Cotton effects with enantiomeric configuration, validated against crystallographic data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
